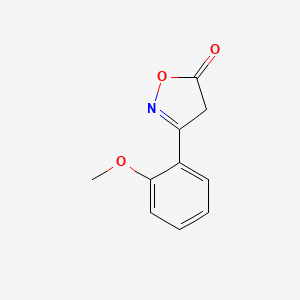

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

Descripción

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of oxazolone chemistry, which traces its origins to the pioneering work of Friedrich Gustav Carl Emil Erlenmeyer in the late nineteenth century. The Erlenmeyer synthesis, first described in 1893, established the fundamental methodology for constructing oxazolone rings through the condensation of benzaldehyde with N-acetyl glycine in the presence of acetic anhydride and sodium acetate. This seminal work laid the foundation for subsequent investigations into substituted oxazolones, including compounds bearing methoxyphenyl substituents. The cyclodehydration condensation process emerged as the earliest technique for producing oxazolone derivatives, involving the combination of carbonyl molecules, acyl glycines, and acetic anhydride to generate 4-alkylidene-5(4H)-oxazolones. Historical developments in oxazolone synthesis revealed that various acyl glycines, including those containing acetyl, benzoyl, and phenyl acetyl groups, could be utilized to construct oxazolone frameworks, with hippuric acid derivatives producing the highest yields and most stable compounds.

The specific synthesis of methoxyphenyl-substituted oxazolones gained prominence through modifications of classical synthetic approaches, particularly through the adaptation of the Erlenmeyer-Plöchl azlactone synthesis for aromatic aldehyde substrates bearing electron-donating substituents. The presence of methoxy groups on the phenyl ring presented unique synthetic challenges and opportunities, as these electron-rich aromatic systems exhibited enhanced reactivity in condensation reactions while requiring careful control of reaction conditions to prevent side reactions. The Bergmann synthesis provided an alternative approach for constructing oxazolone rings through the action of acetic anhydride on certain α-haloacyl amino acids, offering complementary methodology for accessing diverse substitution patterns. These historical synthetic developments established the theoretical framework for understanding the reactivity and stability patterns observed in contemporary studies of this compound and related compounds.

Classification within Heterocyclic Chemistry

This compound belongs to the isoxazolone class of heterocyclic compounds, which are characterized by five-membered rings containing both nitrogen and oxygen heteroatoms. Within the broader classification system of heterocyclic chemistry, this compound is specifically categorized as an isoxazol-5-one derivative, distinguishing it from other structural isomers based on the position of the carbonyl group within the ring system. The isoxazolone motif represents one of five possible structural isomers of oxazolone, including 2-(3H)-oxazolone, 2-(5H)-oxazolone, 4-(5H)-oxazolone, 5-(2H)-oxazolone, and 5-(4H)-oxazolone configurations. The specific 1,2-oxazol-5-one structure of this compound places it within the isoxazole family, which are electron-rich azoles characterized by the presence of an oxygen atom adjacent to the nitrogen atom in the ring system.

The compound's classification is further refined by its substitution pattern, specifically the presence of a 2-methoxyphenyl group at the 3-position of the isoxazolone ring. This substitution pattern influences both the electronic properties and steric characteristics of the molecule, affecting its reactivity profile and potential applications in synthetic chemistry. The dihydro designation indicates the presence of a saturated carbon center within the five-membered ring, distinguishing it from fully aromatic isoxazole derivatives. The molecular structure can be alternatively regarded as a lactone derived from the cyclization of N-acyl α-amino acids, leading to its classification as an azlactone in certain contexts. This dual classification reflects the compound's structural relationship to both lactone and heterocyclic compound families, contributing to its versatile reactivity patterns in organic transformations.

| Classification Category | Specific Classification | Structural Features |

|---|---|---|

| Heterocycle Type | Five-membered ring | Nitrogen and oxygen heteroatoms |

| Ring System | Isoxazolone | 1,2-oxazol-5-one framework |

| Substitution | 3-Aryl derivative | 2-Methoxyphenyl at position 3 |

| Saturation Level | Dihydro compound | Saturated carbon center |

| Functional Group | Azlactone | Cyclic amide-ester hybrid |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its remarkable reactivity profile and utility as a synthetic intermediate in heterocyclic transformations. Isoxazol-5-ones have been identified as promising candidates for the development of new synthetic methodologies due to their rich reactivity platform, which encompasses multiple nucleophilic sites and distinctive bond-breaking capabilities. The compound possesses three nucleophilic sites comprising the N2 nitrogen, C4 carbon, and the exocyclic carbonyl oxygen atom, enabling diverse functionalization strategies. Research has demonstrated that the C4-H bond in isoxazolone derivatives exhibits acidity comparable to carboxylic acids, facilitating deprotonation and subsequent alkylation reactions. The presence of a weak nitrogen-oxygen bond, characterized by a bond dissociation energy of approximately 151 kilocalories per mole, enables facile ring-opening reactions that can trigger reaction cascades while releasing carbon dioxide.

Contemporary research investigations have highlighted the compound's utility in peptide synthesis applications, where oxazolones serve as key intermediates in prebiotic peptide formation processes. Experimental evidence has identified oxazolones as facilitating peptide chain extension reactions through a mechanism that preserves amino acid chirality and demonstrates strong chiral preference during nucleophilic addition reactions. These findings have significant implications for understanding potential pathways for peptide formation under primitive earth conditions, contributing to origin-of-life research. The compound's structural features make it particularly valuable for studying stereoselective reactions, as the proximity of the previously added amino acid residue to the nucleophilic attack site creates steric barriers that influence the chirality of subsequently added residues. Recent synthetic applications have demonstrated the conversion of isoxazolone rings into diverse functional groups and heterocycles, including alkynes, ketones, azirines, aziridines, piperidines, pyridines, quinolines, and isoquinolines.

The compound's significance extends to its role as a model system for understanding the photochemical behavior of isoxazole derivatives. Research has revealed that isoxazole rings tend to collapse under ultraviolet irradiation due to the weak nitrogen-oxygen bond, rearranging to oxazole structures through azirine intermediates. This photochemical reactivity has led to the development of isoxazole groups as native photo-cross-linkers for photoaffinity labeling and chemoproteomic studies. The methodological importance of this compound is further demonstrated through its use in total synthesis applications, where the isoxazolone framework serves as a versatile building block for constructing complex natural product architectures.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating both the Hantzsch-Widman nomenclature system and substitution pattern designation. The compound's primary Chemical Abstracts Service registry number 24031-70-7 provides unambiguous identification within chemical databases and literature searches. The systematic International Union of Pure and Applied Chemistry name "3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one" reflects the precise positioning of substituents and the tautomeric form of the heterocyclic ring system. Alternative nomenclature systems have generated several synonymous names, including "this compound" and "3-(2-METHOXYPHENYL)-5(4H)-ISOXAZOLONE," which emphasize different aspects of the molecular structure.

The Standard International Chemical Identifier system provides the identifier "InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3" for computational and database applications. The corresponding Standard International Chemical Identifier Key "VUWSKOMGIBDYIT-UHFFFAOYSA-N" offers a hashed representation suitable for rapid database searching and molecular matching algorithms. The Simplified Molecular Input Line Entry System notation "COC1=CC=CC=C1C2=NOC(=O)C2" provides a linear string representation that captures the complete molecular connectivity pattern. Additional database identifiers include the PubChem Compound Identifier 13332491, which links the compound to comprehensive property and literature databases.

| Identification System | Identifier | Format Type |

|---|---|---|

| Chemical Abstracts Service Number | 24031-70-7 | Registry number |

| PubChem Compound Identifier | 13332491 | Database identifier |

| Standard International Chemical Identifier | InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 | Structural identifier |

| Standard International Chemical Identifier Key | VUWSKOMGIBDYIT-UHFFFAOYSA-N | Hashed identifier |

| Simplified Molecular Input Line Entry System | COC1=CC=CC=C1C2=NOC(=O)C2 | Linear notation |

| Molecular Formula | C₁₀H₉NO₃ | Empirical formula |

The nomenclature system also encompasses various trade names and laboratory designations used in different research contexts. The compound has been referenced under catalog numbers such as "SCHEMBL448095" in chemical supplier databases, reflecting its commercial availability for research applications. The systematic approach to naming this compound ensures consistency across international research communications while accommodating the diverse needs of computational chemistry applications, patent literature, and synthetic methodology publications. The integration of multiple identification systems facilitates comprehensive literature searches and enables seamless data exchange between different chemical information platforms, supporting the compound's continued investigation in organic chemistry research applications.

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWSKOMGIBDYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537176 | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24031-70-7 | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro-oxazole derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and dihydro-oxazoles, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of oxazolone compounds can demonstrate anticancer properties. The structure of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one suggests potential interactions with cancer cell pathways, possibly inhibiting tumor growth or inducing apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and antimicrobial activity .

- Neuroprotective Effects : Some studies suggest that oxazolone derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate oxidative stress responses could be a mechanism behind this effect .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and biological activities of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one with analogs:

*Calculated based on molecular formula C10H9NO3.

Metabolic Stability and Reactivity

- Amide vs. Ketone Functionality : The carboxamide derivative in (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) undergoes enzymatic hydrolysis to yield a carboxylic acid metabolite, highlighting the susceptibility of amide bonds in vivo. In contrast, the ketone group in this compound may confer greater metabolic stability .

- Electron-Withdrawing Groups : The difluoromethyl substituent in 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one () enhances metabolic stability compared to methoxy groups, as fluorination often reduces oxidative degradation .

Acidic Properties and Solubility

- pKa Values: 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives () exhibit measurable acidity (pKa ~8–10 in non-aqueous solvents), which affects solubility and formulation. Dihydroisoxazolones, with a ketone instead of a triazolone NH, likely have higher pKa values, reducing ionization and altering bioavailability .

Actividad Biológica

The compound 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Antibacterial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. A study evaluating various oxazole derivatives found that certain structural modifications enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.0195 | Bacillus mycoides |

| Compound D | 0.0048 | C. albicans |

Antifungal Activity

In addition to antibacterial properties, oxazole derivatives have shown promising antifungal activity. The same study reported that compounds demonstrated effective inhibition against Candida albicans with MIC values ranging from 0.0048 to 0.039 mg/mL .

Table 2: Antifungal Activity of Oxazole Derivatives

| Compound | MIC (mg/mL) | Target Fungus |

|---|---|---|

| Compound A | 0.0048 | C. albicans |

| Compound B | 0.039 | Fusarium oxysporum |

Anticancer Potential

The anticancer potential of oxazole derivatives has also been explored in various studies. For instance, a recent investigation into substituted oxazol-2-one compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition .

Table 3: Anticancer Activity of Selected Oxazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 15 | HeLa |

| Compound Y | 25 | MCF-7 |

| Compound Z | 10 | A549 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of substituted oxazolones, where researchers found that specific modifications significantly enhanced their biological activity. The study highlighted the importance of the methoxy group in increasing the lipophilicity and bioavailability of the compounds .

Q & A

Q. Table 1: Synthetic Routes and Yields

| Precursor | Reaction Conditions | Yield | Purity Analysis Method | Reference |

|---|---|---|---|---|

| 3-(2-Methoxyphenyl)propanoic acid | NH₂OH·HCl, EtOH/H₂O, reflux | ~57% | HPLC, NMR | |

| β-Keto ester derivatives | NH₂OH, HCl, THF, 60°C | ~30% | TLC, MS |

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Use slow evaporation in solvents like dichloromethane/hexane.

- Data Collection: Employ a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement: Use SHELXL for structure solution and refinement. Monitor disorder (e.g., methoxyphenyl group disorder observed in a 0.634:0.366 ratio) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | C2/c | |

| Unit cell dimensions | a=28.004 Å, b=15.464 Å, c=9.035 Å | |

| R-factor | 0.061 |

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions (e.g., NMR vs. XRD bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Address this via:

- Multi-Technique Validation: Cross-check with IR (for functional groups) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) .

- Conformational Analysis: Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For 5-membered rings, calculate amplitude (q) and phase angle (φ) from atomic coordinates .

- Dynamic NMR: Use variable-temperature NMR to detect conformational exchange broadening .

Advanced: How to model the puckering conformation computationally?

Methodological Answer:

Geometry Optimization: Use DFT (e.g., B3LYP/def2-TZVP) to minimize energy.

Puckering Parameters: Apply the Cremer-Pople method to define the mean plane and calculate out-of-plane displacements (zj). For 4,5-dihydro-oxazol-5-one, expect q ≈ 0.3–0.5 Å and φ ≈ 20–40° .

MD Simulations: Run 100-ns simulations in explicit solvent (e.g., water/ethanol) to sample conformers using AMBER or GROMACS.

Q. Table 3: Puckering Parameters from XRD

| Compound Variant | q (Å) | φ (°) | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl) analog | 0.42 | 28 |

Advanced: How do substituent modifications affect bioactivity in SAR studies?

Methodological Answer:

- Synthetic Modifications: Introduce substituents (e.g., halogen, nitro) at the methoxyphenyl or oxazolone positions.

- Assays: Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using IC₅₀ measurements.

- Key Findings:

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing reactivity with nucleophilic residues .

- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility but improve binding affinity .

Q. Table 4: SAR of Analogous Compounds

| Substituent Position | Activity Trend | Reference |

|---|---|---|

| 3-Methoxy | ↑ Cytotoxicity (IC₅₀ = 12 μM) | |

| 4-Fluoro | ↓ Solubility, ↑ LogP |

Basic: What spectroscopic techniques are critical for characterization?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR (DMSO-d₆) to confirm methoxy (-OCH₃, δ ~3.8 ppm) and oxazolone carbonyl (C=O, δ ~170 ppm).

- IR: Identify carbonyl stretch (νC=O ~1750 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .

- MS: Confirm molecular ion [M+H]⁺ (e.g., m/z 206.08 for C₁₀H₁₁NO₃⁺) via ESI-MS .

Advanced: How to analyze tautomeric equilibria in solution?

Methodological Answer:

- Potentiometric Titration: Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMF) to determine pKa values. Plot mV vs. TBAH volume to calculate half-neutralization potentials .

- UV-Vis Spectroscopy: Monitor absorbance shifts (e.g., 250–300 nm) to detect enol-keto tautomerism.

Q. Table 5: pKa Values in Different Solvents

| Solvent | pKa | Reference |

|---|---|---|

| Isopropyl alcohol | 8.2 | |

| DMF | 6.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.